3-甲基-1-(氧杂-4-基)-1H-吡唑-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, "3-methyl-1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid," is not directly studied in the provided papers. However, the papers do provide insights into various pyrazole derivatives, which can help us understand the general characteristics and behaviors of pyrazole compounds. Pyrazoles are a class of organic compounds with significant biological and chemical properties, often characterized by a 5-membered ring structure containing two nitrogen atoms. These compounds are known for their applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid involves cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis to yield the corresponding acid . Similarly, other pyrazole derivatives are synthesized through ester condensation, cyclization, and hydrolysis processes, as seen in the synthesis of 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using spectroscopic techniques such as NMR, FT-IR, and X-ray crystallography. For example, the crystal structure of a pyrazole derivative was determined to crystallize in the monoclinic system with space group P21/n . Another derivative crystallizes in the trigonal space group R-3, with the crystal packing stabilized by intermolecular hydrogen bonds . These studies provide a foundation for understanding the molecular geometry and intermolecular interactions that could be expected for "3-methyl-1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid."

Chemical Reactions Analysis

Pyrazole derivatives undergo various functionalization reactions. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into its corresponding amide via reaction with acid chloride and amines has been reported . These reactions are often guided by the electronic properties of the pyrazole ring, which can be inferred from theoretical studies such as density functional theory (DFT) and time-dependent TD-DFT methods . The reactivity of the compound of interest would likely follow similar principles.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents on the pyrazole ring affects properties such as solubility, melting point, and optical activity. For example, the nonlinear optical activity of a pyrazole derivative was attributed to a small energy gap between the frontier molecular orbitals . The absorption and emission spectra of pyrazole derivatives are also affected by the nature of the substituents . These insights can be extrapolated to predict the properties of "3-methyl-1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid."

科学研究应用

合成和杂环化学

杂环化合物(包括吡唑衍生物)的合成是一个重要的研究领域,因为它们具有潜在的生物活性,并在药物开发中得到应用。吡唑衍生物,例如4-(二氰亚甲基)-3-甲基-1-苯基-2-吡唑啉-5-酮的化学性质表明了它们作为各种杂环化合物合成构建块的价值,包括吡唑并咪唑、噻唑、螺吡啶、螺吡咯和螺并吡喃。这些化合物表现出多功能的合成适用性和生物活性,突出了它们在药物化学中的重要性 (Gomaa & Ali, 2020).

生物应用

研究突出了吡唑羧酸衍生物的生物学意义,它们以其抗菌、抗癌、抗炎、抗抑郁、抗真菌、抗结核和抗病毒活性而闻名。这些特性使吡唑羧酸衍生物成为药物发现和开发中的关键支架 (Cetin, 2020).

抗癌药

克诺维纳格尔缩合产物(包括源自吡唑羧酸的产物)在抗癌药开发中的作用已被充分证明。这些化合物对各种癌症靶点(如DNA、微管蛋白、Topo-I/II和激酶)表现出显着的抗癌活性,突出了相关官能团的重要性以及药物发现的进一步发展 (Tokala, Bora, & Shankaraiah, 2022).

药理特性

吡唑及其衍生物(包括3-甲基-1-(氧杂-4-基)-1H-吡唑-5-羧酸)的药理特性已得到广泛研究。吡唑因其环结构中存在双键而具有碱性和不饱和性,这对于它们在各种药物和药物化合物中的活性至关重要 (Bhattacharya et al., 2022).

化学抑制剂和药物代谢

化学抑制剂(包括吡唑衍生物)在人肝微粒体中的研究为药物代谢和药物相互作用的可能性提供了见解。这项研究对于了解各种细胞色素P450同工型对药物代谢的贡献以及化学抑制剂的选择性至关重要 (Khojasteh et al., 2011).

安全和危害

属性

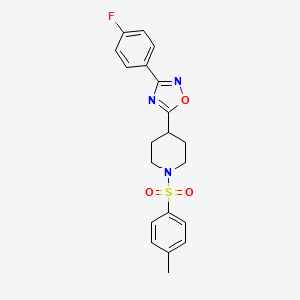

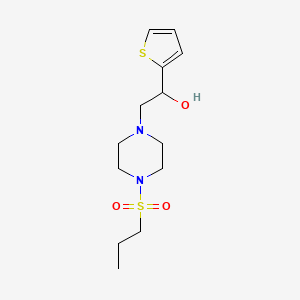

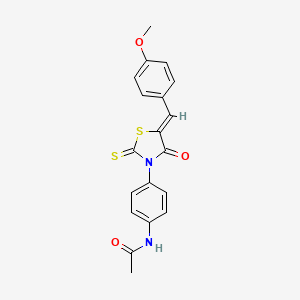

IUPAC Name |

5-methyl-2-(oxan-4-yl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-7-6-9(10(13)14)12(11-7)8-2-4-15-5-3-8/h6,8H,2-5H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIIASWIZJSTFQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)O)C2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid | |

CAS RN |

1369357-49-2 |

Source

|

| Record name | 3-methyl-1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-butyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2519240.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethoxybenzamide](/img/structure/B2519244.png)

![2-[3-(2-Ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2519247.png)

![2-(benzyloxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2519248.png)

![2-Chloro-N-(1-cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B2519253.png)

![N-cyclopropyl-2-{2-[(2-methylpropyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2519258.png)